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Methyl 5-azaspiro[3.5]nonane-7-carboxylate

FAAH inhibition spirocyclic urea regioisomeric scaffold

Monocyclic piperidine-4-carboxylates lack the conformational rigidity required for selective target engagement in fragment-based drug discovery. Methyl 5-azaspiro[3.5]nonane-7-carboxylate resolves this by providing a spirocyclic scaffold with the nitrogen at the 5-position, altering pKa (~8.1), H-bond geometry, and exit vector compared to 7-aza isomers. • Versatile intermediate: the convertible methyl ester enables amide, sulfonamide, or urea library synthesis for SAR exploration. • CNS-optimized: reduced basicity (pKa ≈8.1) and favorable tPSA (38.4 Ų) predict improved brain penetration. • Efficient CN(R,S)-based route yields the core in ~65%, enabling rapid parallel synthesis of 100-500 compound libraries.

Molecular Formula C10H17NO2
Molecular Weight 183.251
CAS No. 2402838-71-3
Cat. No. B2913416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-azaspiro[3.5]nonane-7-carboxylate
CAS2402838-71-3
Molecular FormulaC10H17NO2
Molecular Weight183.251
Structural Identifiers
SMILESCOC(=O)C1CCC2(CCC2)NC1
InChIInChI=1S/C10H17NO2/c1-13-9(12)8-3-6-10(11-7-8)4-2-5-10/h8,11H,2-7H2,1H3
InChIKeyKOTHKUAAMBMNOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-azaspiro[3.5]nonane-7-carboxylate – Spirocyclic Scaffold for Drug Discovery


Methyl 5‑azaspiro[3.5]nonane‑7‑carboxylate is a conformationally constrained spirocyclic amine building block in which a piperidine‑type nitrogen occupies the 5‑position of a [3.5] spiro junction and a methyl ester is located at the 7‑position [REFS‑1]. This scaffold combines the hydrogen‑bonding and basicity of a secondary amine with the electrophilic reactivity of an ester, making it a versatile intermediate for fragment‑based drug discovery, targeted covalent inhibitor design, and the construction of spiro‑fused libraries [REFS‑2]. Compared with monocyclic piperidine‑4‑carboxylates, the spirocyclic architecture restricts rotational freedom and provides a well‑defined exit vector that can be exploited for selective target engagement [REFS‑3].

1
Conformationally constrained spirocyclic amine scaffold
2
Methyl ester handle for amide coupling or warhead installation
3
Regioselective 5‑aza geometry for distinct exit‑vector exploration

Methyl 5-azaspiro[3.5]nonane-7-carboxylate: Why 7-Azaspiro Analogs Fail


Azaspiro[3.5]nonane scaffolds with the nitrogen at position 7 have been extensively studied as fatty acid amide hydrolase (FAAH) inhibitors and muscarinic M4 antagonists [REFS‑2]. However, moving the nitrogen to the 5‑position fundamentally alters the geometry of the hydrogen‑bond donor/acceptor, the pKa of the basic centre, and the spatial relationship between the amine and the ester substituent [REFS‑1]. Consequent changes in target‑binding pose, metabolic stability, and off‑target selectivity mean that even closely related spirocyclic amino esters cannot be freely interchanged without loss of pharmacological activity or synthetic efficiency. The evidence below quantifies these differences where data exist and explicitly identifies gaps where head‑to‑head comparisons are still lacking.

H‑bond geometry
5‑aza nitrogen position shifts hydrogen‑bond donor vector vs 7‑aza, altering target engagement profile.
Amine basicity shift
Predicted pKa reduction (~0.9 units) may change protonation state at physiological pH, affecting permeability and off‑target binding.
SAR incompatibility
Established FAAH inhibitor SAR relies on 7‑aza urea motif; 5‑aza ester scaffold is expected to display distinct SAR.

Methyl 5-azaspiro[3.5]nonane-7-carboxylate vs. Closest Analogs


FAAH Inhibition: 5-Aza Ester vs. 7-Aza Urea Scaffolds

The 7‑azaspiro[3.5]nonane urea PF‑04862853 achieved an IC₅₀ of 0.6 nM against human FAAH in a fluorescence‑based assay [REFS‑1]. No FAAH inhibition data have been reported for the 5‑aza regioisomer methyl ester. However, the relocation of the basic nitrogen from ring position 7 to position 5 shifts the hydrogen‑bond donor vector by approximately 2.5 Å and is predicted to lower the pKa by 0.8–1.2 log units (ChemAxon prediction), potentially altering both enzyme affinity and CNS penetration [REFS‑2]. Because the 7‑aza urea series derives its potency from a precise urea‑active‑site hydrogen‑bond network, the 5‑aza ester would be expected to display a fundamentally different SAR, making direct substitution unreliable.

FAAH inhibition
Class-level inference
Target: no data reported; Comparator PF‑04862853: IC₅₀ 0.6 nM
Scaffold regioisomerism predicts distinct SAR
Direct FAAH data not available for 5‑aza ester
FAAH inhibition spirocyclic urea regioisomeric scaffold

Synthesis Efficiency of 5-Azaspiro[3.5]nonane via CN(R,S)

The 5‑azaspiro[3.5]nonane nucleus can be constructed in 65 % yield over two steps from a 2‑cyano‑6‑phenyloxazolopiperidine synthon using the CN(R,S) asymmetric alkylation‑cyclisation protocol [REFS‑1]. By comparison, the homologous 6‑azaspiro[4.5]decane system was obtained in only 42 % yield under analogous conditions, indicating that the [3.5] ring combination is more favourable for cyclisation [REFS‑1]. The methyl ester at C‑7 is introduced during the alkylation step, allowing late‑stage diversification without compromising the spiro junction [REFS‑2].

Synthesis yield
Cross‑study comparable
5‑aza core: 65% yield (CN(R,S) method) vs 6‑aza homologue: 42%
Favorable cyclisation for [3.5] spiro system
Two‑step asymmetric route; late‑stage diversification supported
asymmetric synthesis spiro‑piperidine CN(R,S) method

pKa and tPSA: 5-Aza vs. 7-Aza Scaffolds

Predicted pKa values for the secondary amine in 5‑azaspiro[3.5]nonane (8.1 ± 0.3) are approximately 0.8–1.2 units lower than the corresponding 7‑aza isomer (9.0 ± 0.3), as estimated by ChemAxon’s pKa calculator [REFS‑1]. The lower basicity may translate into a higher fraction of neutral species at physiological pH, potentially improving passive CNS permeability relative to the 7‑aza scaffold [REFS‑2]. In addition, the topological polar surface area (tPSA) of the 5‑aza methyl ester is 38.4 Ų, which falls within the desirable range for oral CNS drugs (< 90 Ų) [REFS‑1]. Direct experimental permeability or brain‑to‑plasma ratio data are not yet available.

Predicted pKa & tPSA
Class-level inference
5‑aza: pKa ≈ 8.1, tPSA 38.4 Ų; 7‑aza: pKa ≈ 9.0
Lower basicity may support CNS permeability assessment
In silico prediction; experimental permeability data pending
physicochemical property pKa prediction CNS MPO

Methyl 5-azaspiro[3.5]nonane-7-carboxylate: Key Application Scenarios


CNS Fragment-Based Drug Discovery

The predicted lower amine basicity (pKa ≈ 8.1) and favourable tPSA (38.4 Ų) position methyl 5‑azaspiro[3.5]nonane‑7‑carboxylate as a 3D‑enriched fragment for CNS targets where reduced basicity is correlated with improved brain penetration [REFS‑1]. It can serve as a starting point for fragment growing or merging campaigns, exploiting the methyl ester as a reactive handle for amide bond formation with target‑directed warheads [REFS‑2].

Covalent Inhibitor Design via Ester Warhead

The methyl ester at C‑7 can be hydrolysed to the carboxylic acid and further derivatised into electrophilic warheads (e.g., acrylamides, vinyl sulfonamides) for targeted covalent inhibition [REFS‑1]. The spirocyclic framework constrains the exit vector of the warhead, potentially improving selectivity for cysteine residues in specific protein pockets compared with flexible aliphatic linkers [REFS‑2].

Parallel Library Synthesis of Spirocyclic Analogs

The efficient CN(R,S)‑based route (65 % yield for the 5‑azaspiro[3.5]nonane core) enables rapid parallel synthesis of diverse amide, sulfonamide, or urea derivatives from the common methyl ester intermediate [REFS‑1]. Medicinal chemistry groups can generate focused libraries of 100–500 compounds for SAR exploration without the yield penalties observed for larger spirocyclic homologues [REFS‑2].

Chemical Biology Tool Compounds for Target ID

The combination of a rigid spiro scaffold and a convertible ester provides an ideal framework for creating affinity‑based probes (e.g., biotinylated or photo‑crosslinking derivatives) to identify novel protein targets via chemical proteomics [REFS‑1]. The 5‑aza regioisomer offers a complementary vector geometry to the widely used 7‑aza probes, enabling exploration of protein pockets that are inaccessible to the 7‑aza series [REFS‑2].

Application
Selection Property
Validation Focus
CNS fragment-based discovery
Constrained amine basicity & tPSA
CNS permeability assays
Covalent inhibitor design
Convertible ester warhead handle
Targeted cysteine profiling
Parallel library synthesis
Efficient spirocyclic core synthesis
Library yield & diversity
Chemical biology probes
Rigid scaffold with ester anchor
Affinity-based target ID
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